molecular formula C16H15N3O3 B3169462 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937598-82-8

6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3169462
CAS No.: 937598-82-8
M. Wt: 297.31 g/mol
InChI Key: PCYQGPIZKCGPCX-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives play a significant role in the synthesis of complex molecular structures. For instance, they serve as key intermediates or reactants in the synthesis of various heterocyclic compounds, such as pyrazolopyridines, demonstrating their utility in constructing complex molecular architectures. The structural analysis through methods like X-ray diffraction is pivotal for understanding the molecular conformation and hydrogen bonding in these compounds, laying the groundwork for further applications in areas like materials science and pharmaceuticals (Wang et al., 2017), (Quiroga et al., 1999), (Asma et al., 2018), (Deore et al., 2015), (Ganapathy et al., 2015).

Biological Activities

Compounds derived from this compound exhibit various biological activities. For instance, some derivatives have been found to have antibacterial properties, suggesting potential applications in the development of new antibacterial agents. Additionally, certain derivatives have been evaluated for their activity against Alzheimer's and as anti-cox2 reagents, indicating their potential in therapeutic applications (Maqbool et al., 2014), (Attaby et al., 2009), (Gouda, 2012).

Physicochemical Properties

The investigation of acid–base properties and the photophysical characteristics of derivatives is crucial for understanding their behavior in different environments. This understanding is essential for applications in fields such as materials science, where the optical and electronic properties of materials are of paramount importance. Studies on absorption, fluorescence, and the behavior of these compounds in various solvents contribute to a comprehensive understanding of their physicochemical properties (Piorun et al., 1999), (Yıldırım et al., 2005).

Antioxidant and Antimicrobial Properties

Some derivatives have been synthesized and evaluated for their antioxidant properties, and certain compounds have shown the ability to protect DNA from damage induced by specific agents. This property is significant for pharmaceutical applications, particularly in developing treatments or preventive measures against oxidative stress-related diseases. Moreover, the antimicrobial activities of these compounds, including their effectiveness against various bacteria and fungi, underline their potential in developing new antimicrobial agents (Bassyouni et al., 2012).

Properties

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-9-14-12(16(20)21)8-13(17-15(14)19(2)18-9)10-4-6-11(22-3)7-5-10/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQGPIZKCGPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139937
Record name 6-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-82-8
Record name 6-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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